DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE
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Overview
Description
DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE is an organophosphorus compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE typically involves the reaction of diethyl phosphite with N-methyl-4-bromobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl (methylsulfonylmethyl)phosphonate: Similar structure but lacks the bromobenzene moiety.
Diethyl 4-methylbenzylphosphonate: Similar phosphonate group but different substituents on the benzene ring
Uniqueness
DIETHYL [(N-METHYL4-BROMOBENZENESULFONAMIDO)METHYL]PHOSPHONATE is unique due to the presence of the N-methyl-4-bromobenzenesulfonamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(diethoxyphosphorylmethyl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrNO5PS/c1-4-18-20(15,19-5-2)10-14(3)21(16,17)12-8-6-11(13)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCRYLSNOVQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)S(=O)(=O)C1=CC=C(C=C1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrNO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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